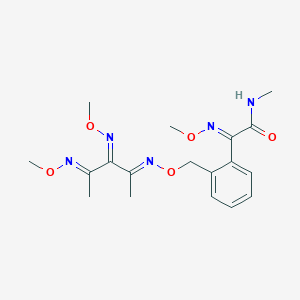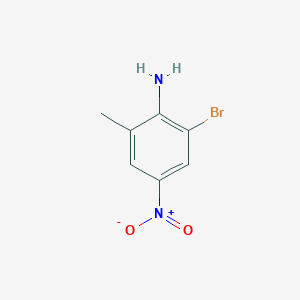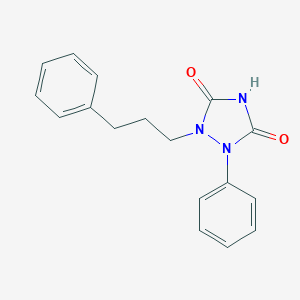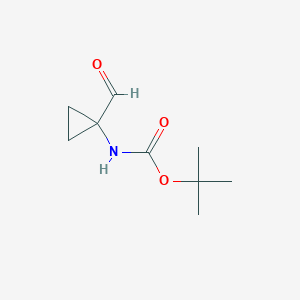
Tert-butyl (1-formylcyclopropyl)carbamate
Übersicht
Beschreibung
Tert-butyl (1-formylcyclopropyl)carbamate is a chemical compound used in various chemical reactions . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of Tert-butyl (1-formylcyclopropyl)carbamate involves a reaction of oxalyl dichloride with DMSO and NEt3 . A solution of compound 2 in DCM is then added . Carbamate synthesis by amination or rearrangement is also a common method for the synthesis of carbamates .
Molecular Structure Analysis
The molecular structure of Tert-butyl (1-formylcyclopropyl)carbamate can be viewed using Java or Javascript .
Chemical Reactions Analysis
Tert-butyl (1-formylcyclopropyl)carbamate is involved in various chemical reactions. For instance, it is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It also reacts with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .
Wissenschaftliche Forschungsanwendungen
Synthesis of N-Boc-protected Anilines
Tert-butyl carbamate, a related compound, is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It’s possible that Tert-butyl (1-formylcyclopropyl)carbamate could be used in a similar manner, providing a protective group for the nitrogen atom in aniline compounds during synthesis.
Synthesis of Tetrasubstituted Pyrroles
Tert-butyl carbamate has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Again, Tert-butyl (1-formylcyclopropyl)carbamate could potentially be used in a similar way, contributing to the formation of complex pyrrole structures.
Wirkmechanismus
Target of Action
This compound is primarily used as an intermediate in organic synthesis
Pharmacokinetics
Its physical and chemical properties, such as its predicted density of 1.10±0.1 g/cm3 and boiling point of 280.7±19.0 °C , suggest that it may have certain bioavailability characteristics, but without specific pharmacokinetic studies, these cannot be definitively stated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of any compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and activity. For Tert-butyl (1-formylcyclopropyl)carbamate, it is recommended to store it in a well-ventilated place and keep the container tightly closed . .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(1-formylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h6H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMHCEYCNRURST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438514 | |
| Record name | tert-Butyl (1-formylcyclopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-formylcyclopropyl)carbamate | |
CAS RN |
107259-06-3 | |
| Record name | tert-Butyl (1-formylcyclopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-FORMYLCYCLOPROPYL)CARBAMIC ACID TERT-BUTYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

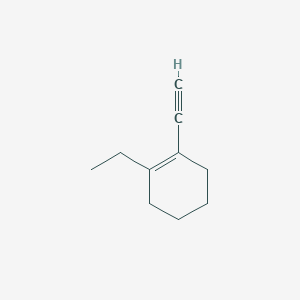
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)

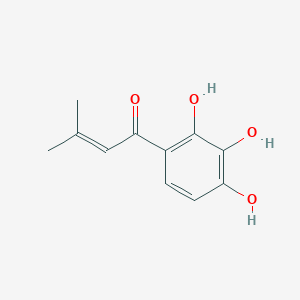
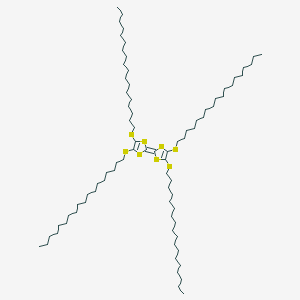
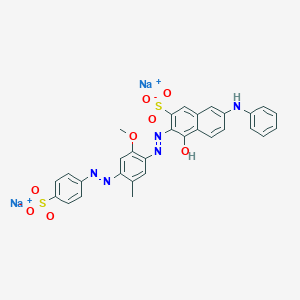
![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)
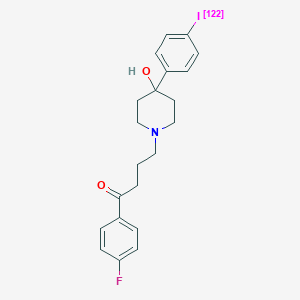
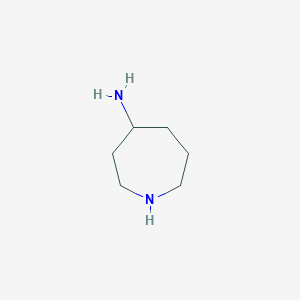
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)

